Ardisiaquinone A

Description

Properties

IUPAC Name |

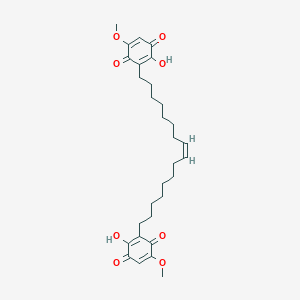

2-hydroxy-3-[(Z)-16-(2-hydroxy-5-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)hexadec-8-enyl]-5-methoxycyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H40O8/c1-37-25-19-23(31)27(33)21(29(25)35)17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-22-28(34)24(32)20-26(38-2)30(22)36/h3-4,19-20,33-34H,5-18H2,1-2H3/b4-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSYDDJMZYDRCOF-ARJAWSKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)C(=C(C1=O)CCCCCCCC=CCCCCCCCC2=C(C(=O)C=C(C2=O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=O)C(=C(C1=O)CCCCCCC/C=C\CCCCCCCC2=C(C(=O)C=C(C2=O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H40O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18799-05-8 | |

| Record name | Ardisiaquinone A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018799058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Isolation and Biosynthetic Investigations of Ardisiaquinone a

Plant Sources and Advanced Extraction Methodologies

Ardisiaquinone A has been successfully isolated from several plant species, primarily within the genus Ardisia and related genera. The methodologies employed for its extraction and purification are crucial for obtaining the pure compound for structural elucidation and further research.

Ardisia sieboldii is a key source from which this compound and its analogues were first identified. researchgate.net Research has shown that this compound can be isolated from both the wood and leaves of this plant. sci-hub.stju.edu.et The isolation process typically begins with the extraction of the plant material using organic solvents.

In one study, a 70% methanol (B129727) extract of Ardisia sieboldii leaves underwent bioassay-guided chromatographic analyses to yield this compound. ju.edu.et This process involves multiple steps of column chromatography, including silica (B1680970) gel column chromatography, to separate the complex mixture of compounds present in the crude extract. ju.edu.etnih.gov The structure of the isolated this compound was confirmed using spectroscopic methods such as nuclear magnetic resonance (NMR) and electrospray ionization-mass spectrometry (ESI-MS). ju.edu.et

| Plant Part | Extraction Solvent | Purification Techniques | Analytical Methods | Reference |

| Leaves | 70% Methanol | Silica Gel Column Chromatography | ¹H NMR, ¹³C NMR, ESI-MS | ju.edu.et |

| Wood | Not Specified | Cross-coupling reaction in synthesis | Not Applicable for isolation | sci-hub.stnih.gov |

| Root Bark | Not Specified | Not Specified for this compound specifically | Not Specified | acs.org |

This compound has also been isolated from the leaves of Ardisia quinquegona. scielo.brcore.ac.uk The process commenced with a methanol extract of the leaves, which was then partitioned into n-hexane- and EtOAc-soluble fractions. scielo.br this compound was isolated from the non-polar fractions through extensive separation techniques, including various forms of chromatography. scielo.br

The isolated this compound was characterized as yellow needles with a melting point of 77–79°C. scielo.br Its elemental composition was determined as C₂₃H₃₀O₄ by high-resolution electrospray ionization-mass spectrometry (HR-ESI-MS). scielo.br Spectroscopic data from infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, were used to elucidate its structure as 2-hydroxy-5-methoxy-3-(10′-phenyldecyl)cyclohexa-2,5-diene-1,4-dione. scielo.br

| Plant Part | Extraction Solvent | Purification Techniques | Physical Characteristics | Analytical Methods | Reference |

| Leaves | Methanol | Column Chromatography | Yellow needles, mp 77–79°C | HR-ESI-MS, IR, ¹H NMR, ¹³C NMR | scielo.br |

This compound has been identified in Marantodes pumilum var. pumila (formerly Labisia pumila var. pumila), a plant used in traditional Malay medicine. researchgate.netresearchgate.net In a study focused on identifying xanthine (B1682287) oxidase inhibitors, a dichloromethane (B109758) extract of the leaves of M. pumilum var. pumila was found to be the most active. researchgate.netnih.gov

Bioassay-guided fractionation of this extract led to the isolation of this compound along with several other compounds. researchgate.net The isolation procedure involved column chromatography using Sephadex LH-20 with a mobile phase of 1% methanol in chloroform. researchgate.net The structure of the isolated this compound was confirmed through spectroscopic techniques. researchgate.netresearchgate.net

| Plant Part | Extraction Solvent | Purification Techniques | Bioassay Guidance | Reference |

| Leaves | Dichloromethane | Sephadex LH-20 Column Chromatography | Xanthine Oxidase Inhibitory Assay | researchgate.netresearchgate.netnih.gov |

While detailed isolation of this compound from Ardisia elliptica is not as extensively documented as from the other species, studies have identified ardisiaquinones within its extracts. The leaves of Ardisia elliptica are used in traditional medicine, and their methanol extract has shown inhibitory effects on platelet-activating factor receptor binding.

A study utilizing ultra-high-performance liquid chromatography (UHPLC) coupled with electrospray ionization (ESI) Orbitrap mass spectrometry tentatively identified 62 metabolites in a 70% ethanolic leaf extract of A. elliptica, including various benzoquinones. Specifically, one peak was conditionally identified as ardisiaquinone G, indicating the presence of this class of compounds in the plant. This suggests that Ardisia elliptica is a potential source for various ardisiaquinones, likely including this compound.

| Plant Part | Extraction Solvent | Analytical Technique | Key Finding | Reference |

| Leaves | 70% Ethanol | UHPLC-ESI-Orbitrap MS | Tentative identification of ardisiaquinone G | |

| Leaves | Methanol | Bioassay-guided fractionation | Isolation of a new alkenylresorcinol |

Biosynthetic Pathway Elucidation and Precursor Studies of Ardisiaquinones

The complete biosynthetic pathway of ardisiaquinones has not yet been fully elucidated. However, based on the chemical structure of these compounds and the known biosynthetic pathways of similar natural products, it is possible to propose a general scheme for their formation.

Benzoquinones in plants are generally derived from the polyketide or shikimate pathways. scielo.br The structure of ardisiaquinones, which consists of a benzoquinone core attached to a long alkyl or alkenyl chain, suggests a hybrid biosynthetic origin.

It is proposed that the 1,4-benzoquinone (B44022) structure is constructed via the polyketide pathway. ju.edu.et The long hydrocarbon chain is likely synthesized through the mevalonate (B85504) pathway, which is responsible for the formation of isoprenoid precursors. ju.edu.et The shikimate pathway is essential for the production of a wide range of aromatic compounds, including the aromatic amino acids and, through various branches, quinones. This pathway starts with the conversion of erythrose 4-phosphate and phosphoenol pyruvate (B1213749) to chorismate, a key intermediate. It is plausible that precursors from the shikimate pathway also contribute to the formation of the benzoquinone ring in ardisiaquinones.

Further research, including precursor feeding experiments with isotopically labeled compounds and the identification and characterization of the specific enzymes involved, is necessary to fully elucidate the biosynthetic pathway of this compound and other ardisiaquinones.

Chemical Synthesis and Structural Modification of Ardisiaquinone a and Its Analogs

Synthetic Methodologies for Related Ardisiaquinones and Benzoquinone Derivatives

The synthesis of compounds related to Ardisiaquinone A, particularly other ardisiaquinones and various benzoquinone derivatives, employs a range of synthetic strategies. wikipedia.org Ardisiaquinones are characterized by two variably-substituted 1,4-benzoquinone (B44022) units linked by a long alkyl or alkenyl chain. wikipedia.org Laboratory syntheses have been reported for this compound and B. wikipedia.org

Other approaches include the direct alkylation of 1,2,4,5-tetramethoxybenzene (B1203070) followed by oxidation with ceric ammonium (B1175870) nitrate (B79036) (CAN). researchgate.net This particular method not only forms the quinone structure but also achieves selective deprotection of a hindered methyl ether in a single step. researchgate.net

Rational Design and Synthesis of this compound Derivatives

The rational design and synthesis of derivatives of this compound are driven by the goal of exploring and optimizing their biological activities. nih.govthieme-connect.com This process involves making specific structural modifications to the parent molecule and then synthesizing these new compounds to test their effects. nih.gov For instance, various derivatives of this compound have been synthesized to evaluate their 5-lipoxygenase inhibitory activity. nih.gov

The principles of rational drug design are broadly applicable to the synthesis of various bioactive molecules, including those with a quinone or benzoquinone core. mdpi.comrsc.orgmdpi.com This often involves identifying a biological target and then designing molecules that are predicted to interact with it effectively. mdpi.comrsc.orgmdpi.com For example, in the development of novel enzyme inhibitors, a series of derivatives can be synthesized by introducing different functional groups to a core scaffold. mdpi.comnih.gov The synthesis of these derivatives allows for the systematic exploration of the structure-activity relationship, providing insights into which molecular features are crucial for the desired biological effect. nih.gov

Molecular Mechanisms of Action and Pharmacological Targets of Ardisiaquinone a

Elucidation of Specific Enzyme Inhibition (e.g., 5-LOX, COX)

Ardisiaquinone A is recognized as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme crucial in the inflammatory process. wikipedia.orgnih.gov The 5-LOX pathway is responsible for the biosynthesis of leukotrienes, which are potent mediators of inflammation. thieme-connect.comcvphysiology.com Studies have demonstrated that this compound and its derivatives effectively inhibit 5-LOX activity. nih.govjst.go.jpcapes.gov.br This inhibitory action is a key contributor to its observed anti-inflammatory and antiallergic effects. wikipedia.orgnih.gov

In contrast to its potent 5-LOX inhibition, this compound exhibits very low inhibitory activity against cyclooxygenase-2 (COX-2), another key enzyme in the inflammatory cascade. researchgate.net COX enzymes are responsible for the production of prostaglandins, which also play a significant role in inflammation. nih.govlitfl.com The differential inhibition of 5-LOX over COX highlights a specific mechanism of action for this compound.

| Enzyme | This compound Activity | Reference |

| 5-Lipoxygenase (5-LOX) | Potent Inhibitor | wikipedia.orgnih.gov |

| Cyclooxygenase-2 (COX-2) | Very Low Inhibition (IC50 = 43 µM) | researchgate.net |

Cellular Pathway Modulation (e.g., Arachidonic Acid Metabolism, Nitrite (B80452) Formation in Macrophages)

The primary mechanism of this compound's influence on cellular pathways is through its modulation of arachidonic acid (AA) metabolism. frontiersin.org AA is a precursor molecule that can be metabolized by either the 5-LOX or COX pathways to produce inflammatory mediators. cvphysiology.comfrontiersin.org By potently inhibiting 5-LOX, this compound significantly curtails the production of leukotrienes, including cysteinyl-leukotrienes (cys-LTs) like LTC4, LTD4, and LTE4, from mast cells. nih.gov This targeted disruption of the 5-LOX arm of the arachidonic acid cascade is central to its anti-inflammatory and antiallergic properties. nih.govthieme-connect.com

Furthermore, studies on related compounds from the Ardisia genus suggest an impact on nitrite formation in macrophages. dntb.gov.ua Activated macrophages can produce nitrite (NO2-) and nitrate (B79036) (NO3-) from L-arginine, a process that can be influenced by various compounds. nih.govnih.gov While direct studies on this compound's effect on this specific pathway are limited, the anti-inflammatory profile of the Ardisia genus points towards potential modulation of macrophage activity.

Investigation of Molecular Targets and Protein Interactions (e.g., via Network Pharmacology and Molecular Docking in related Ardisia studies)

Network pharmacology and molecular docking are powerful computational tools used to predict and analyze the interactions between small molecules and biological targets. helsinki.fimdpi.com While specific network pharmacology studies solely on this compound are not extensively documented, research on extracts from Ardisia species provides valuable insights into the potential molecular targets.

Studies on Ardisia humilis have identified several key genes associated with hyperlipidemia that are targeted by its bioactive compounds. rjptonline.org These targets include IL6, HSP90AA1, EGFR, MAPK3, SRC, PPARG, and STAT3, which are closely linked to inflammatory and proliferation processes. rjptonline.org Molecular docking studies on compounds from the Ardisia plant against the COX-2 enzyme have also been conducted to explore their anti-inflammatory potential. atlantis-press.com These computational approaches suggest that this compound likely interacts with a network of proteins involved in inflammation and cell signaling, extending beyond its primary 5-LOX target.

Gene Expression and Protein Regulation Studies (e.g., AKT1, CASP3, IL-6 in related Ardisia studies)

The modulation of gene and protein expression is a key aspect of the long-term effects of any bioactive compound. nih.govnih.gov Network pharmacology studies on related Ardisia compounds have pointed to the regulation of several important proteins. For example, analysis of Ardisiacrispin B suggests that it may exert its anti-inflammatory effects by influencing the PI3K-AKT signaling pathway, leading to a reduction in the expression of AKT, P-AKT, PI3K, and P-PI3K proteins. mdpi.com

Furthermore, research on Ardisia humilis has implicated the regulation of genes such as IL6 (Interleukin-6), a pro-inflammatory cytokine. rjptonline.org The regulation of such genes is a critical component of the anti-inflammatory response. While direct studies mapping the comprehensive gene and protein expression changes induced by this compound are still emerging, the findings from related compounds suggest that its mechanisms likely involve the modulation of key signaling pathways and the expression of proteins central to inflammation and cell survival.

Structure Activity Relationship Sar Studies of Ardisiaquinone a and Its Analogs

Influence of Alkyl Chain Length on Biological Activity

The lipophilic alkyl side chain is a characteristic feature of many biologically active benzoquinones, and its length significantly modulates their efficacy. sci-hub.st Studies on various alkylated benzoquinones have demonstrated a clear correlation between the length of this chain and antibacterial activity.

Research on a panel of benzoquinones revealed that their antibacterial activities against multidrug-resistant (MDR) Gram-negative bacteria tend to increase as the length of the alkyl side chain increases. researchgate.net However, this relationship is not always linear, suggesting an optimal length for maximal activity. For instance, in one study, a benzoquinone with a 13-carbon (C13) alkyl chain showed potent activity, but further increasing the chain length from C15 to C19 did not lead to a general improvement in activity against most tested bacteria. d-nb.info Interestingly, a derivative with a C19 chain did exhibit selective activity against certain strains of methicillin-resistant Staphylococcus aureus (MRSA). d-nb.info This suggests that while a certain length is required for broad activity, further elongation can lead to increased specificity for certain bacterial targets. d-nb.info

This principle of an optimal alkyl chain length for biological potency is observed in other classes of compounds as well. For example, studies on N-alkylmorpholine derivatives found that compounds with alkyl chains from n-dodecyl (C12) to n-hexadecyl (C16) displayed the highest bactericidal effects. chemrxiv.org Similarly, for certain cannabimimetic indoles, high-affinity binding to cannabinoid receptors requires a minimum alkyl chain length of three carbons, with optimal binding occurring with a five-carbon chain; extending the chain to seven carbons resulted in a dramatic decrease in binding affinity. nih.gov While these compounds are structurally distinct from ardisiaquinones, the findings support the general pharmacological principle that the length of a lipophilic alkyl chain is a critical determinant of biological activity, likely by influencing membrane interactions and target binding.

Table 1: Influence of Benzoquinone Alkyl Chain Length on Antibacterial Activity This table summarizes findings on how varying the alkyl chain length of benzoquinone compounds affects their Minimum Inhibitory Concentration (MIC) against specific bacterial strains.

| Compound Type | Alkyl Chain Length | Target Organism(s) | Observed Activity | Reference(s) |

|---|---|---|---|---|

| Benzoquinone Analog | C13 | MDR Gram-negative bacteria | Potent activity | d-nb.info, researchgate.net |

| Benzoquinone Analog | C15 | MDR Gram-negative bacteria | No significant improvement over C13 | d-nb.info |

| Benzoquinone Analog | C19 | MDR Gram-negative bacteria | No general improvement, but selective activity against some MRSA strains | d-nb.info |

| Ardisiaquinone B (dimer) | C16 (linker) | E. coli, K. pneumoniae, P. stuartii, MRSA | Improved activity compared to monomeric benzoquinones | d-nb.info |

Role of Benzoquinone Moieties and Substituents in Efficacy and Selectivity

The benzoquinone moiety is the pharmacophore responsible for the core biological activity of ardisiaquinones. Quinones are known to participate in redox cycling, which can generate reactive oxygen species (ROS), a mechanism implicated in their cytotoxic effects. nih.govnih.gov The presence of the quinone group itself can lead to significant cell kill. nih.gov Studies have shown that when a quinone moiety is combined with another active group, such as an alkylating agent, the resulting cytotoxic activity can be synergistically enhanced, far exceeding the additive effect of the two individual groups. nih.gov

The substituents on the benzoquinone ring—such as hydroxyl (–OH) and methoxy (B1213986) (–OCH₃) groups—are crucial for modulating this activity and imparting selectivity. Ardisiaquinone A itself is a 2-hydroxy-5-methoxy-substituted benzoquinone. jst.go.jp The position of these substituents is critically important. mdpi.com For example, modifications to the core keto groups of a benzoquinone, such as reduction and subsequent acetylation, have been shown to improve antibacterial activity against specific MRSA strains, highlighting the importance of the quinone oxidation state. d-nb.info

Furthermore, the nature and placement of substituents can dramatically alter biological function. In studies of other quinones, the position of a hydroxyl group on the quinone ring versus the benzene (B151609) ring can significantly change the compound's toxicity. mdpi.com Similarly, in studies of parasitic plants, both p-benzoquinone and its derivative 2,6-dimethoxy-p-benzoquinone were shown to be active, but their potency and effects differed depending on the concentration and the target species, underscoring the influence of the methoxy substituents. mdpi.com The hydroquinone (B1673460) motif is also recognized as an important chemical feature for biological activity. researchgate.net The precise arrangement and type of substituents on the benzoquinone ring are therefore key determinants of both the potency and the specific biological effects of compounds like this compound.

Table 2: Effect of Benzoquinone Moiety and Substituent Modifications on Biological Activity This table illustrates how changes to the benzoquinone core and its attached functional groups can alter biological efficacy and selectivity.

| Compound Class | Modification | Effect on Biological Activity | Reference(s) |

|---|---|---|---|

| Benzoquinone Mustard | Presence of quinone group vs. non-quinone analog | The quinone group is essential for cytotoxic activity. | nih.gov |

| Benzoquinone Mustard | Combination of quinone and alkylating group | Synergistic enhancement of cytotoxicity. | nih.gov |

| Benzoquinone Analog | Reduction of keto groups and acetylation | Improved activity against specific MRSA strains. | d-nb.info |

| p-Benzoquinone vs. 2,6-dimethoxy-p-benzoquinone | Addition of two methoxy groups | Altered potency and specificity in inducing effects on parasitic plants. | mdpi.com |

| Natural Quinones (Juglone vs. Lawsone) | Position of hydroxyl group on benzene vs. quinone ring | Significant difference in toxic effects. | mdpi.com |

Comparative Analysis with Other Ardisiaquinones and Related Natural Quinones

This compound belongs to a large family of structurally related natural quinones found in the genus Ardisia and other plants. Comparing its activity to these relatives provides valuable SAR insights. A notable example is Ardisiaquinone B, which is an alkyldibenzoquinone, meaning it has two benzoquinone rings connected by an alkyl chain. d-nb.info This dimeric structure has been shown to have improved antibacterial activity against a range of bacteria, including E. coli and MRSA, when compared to monomeric benzoquinones with a lipophilic chain of similar length. d-nb.info Other ardisiaquinones, such as J, K, L, M, N, O, and P, have also been isolated and show cytotoxic and antiproliferative activities. researchgate.netresearchgate.net

Beyond the Ardisia genus, comparisons can be made with other well-known natural alkyl-1,4-benzoquinones like embelin (B1684587) (from Embelia ribes) and rapanone. rsc.org These compounds share the core benzoquinone structure with a long alkyl side chain and exhibit a wide spectrum of biological activities, including antioxidant, antitumor, and antifertility properties. rsc.orgscielo.br Maesanin, another closely related compound, shares the 2-hydroxy-5-methoxy-p-benzoquinone core with this compound but differs in the structure of its alkyl side chain. jst.go.jp

The family of quinones is extensive, with members like ardisianone (B1207079) also showing significant cytotoxic activity against various cancer cell lines. researchgate.net The consistent finding across these related compounds is that the benzoquinone core provides the fundamental activity, while variations in the alkyl chain and the dimerization of the quinone moiety are key strategies employed in nature to fine-tune potency and biological targets. sci-hub.stresearchgate.net

Table 3: Comparative Analysis of this compound and Related Natural Quinones This table compares the structural features and reported biological activities of this compound with other ardisiaquinones and similar natural compounds.

| Compound | Key Structural Features | Reported Biological Activity | Reference(s) |

|---|---|---|---|

| This compound | Monomeric; 2-hydroxy-5-methoxy-benzoquinone with a 10-phenyldecyl side chain | Anti-Leishmania, Cytotoxic | researchgate.net, jst.go.jp |

| Ardisiaquinone B | Dimeric; two benzoquinone rings linked by a C16 alkyl chain | Antibacterial (improved activity over monomers) | d-nb.info |

| Ardisiaquinones J & K | Dimeric alkylbenzoquinones | Antiproliferative against various cancer cell lines | researchgate.net, researchgate.net |

| Ardisianone | Monomeric alkylbenzoquinone | Cytotoxic against cancer cell lines | researchgate.net |

| Maesanin | Monomeric; 2-hydroxy-5-methoxy-benzoquinone with a C15 unsaturated side chain | 5-lipoxygenase inhibitor | sci-hub.st |

| Embelin | Monomeric; 2,5-dihydroxy-3-undecyl-1,4-benzoquinone | Antitumor, Anthelmintic, Antifertility, Antioxidant | scielo.br, rsc.org |

| Rapanone | Monomeric; 2,5-dihydroxy-3-tridecyl-1,4-benzoquinone | Anthelmintic, Antifertility, Antioxidant | rsc.org |

Advanced Analytical Methodologies in Ardisiaquinone a Research

Advanced Spectroscopic Techniques for Fine Structural Characterization (beyond basic elucidation)

While fundamental spectroscopic methods like 1D Nuclear Magnetic Resonance (NMR) and standard Mass Spectrometry (MS) are essential for the initial elucidation of Ardisiaquinone A's chemical structure, advanced spectroscopic techniques offer deeper insights into its three-dimensional conformation and potential interactions. researchgate.net Techniques such as 2D-NMR (e.g., COSY, HSQC, HMBC) are critical for unambiguously assigning proton and carbon signals and establishing through-bond connectivities, which confirmed the core structure of this compound and related compounds. capes.gov.br

Beyond this, more advanced methods can probe finer structural details. For instance, techniques integrating infrared (IR) spectroscopy with imaging modalities, such as Atomic Force Microscopy-Infrared (AFM-IR) spectroscopy, have the potential to map the structural characteristics of individual molecules or their aggregates with nanoscale resolution. nih.gov While not yet explicitly documented for this compound, such approaches could be invaluable for studying its solid-state conformation, polymorphism, or how it interacts with biological macromolecules, providing structural information that goes beyond a simple connectivity map. nih.gov These advanced methods are crucial for understanding structure-activity relationships on a deeper molecular level. numberanalytics.comunizar-csic.es

Advanced Chromatographic Separation and Purification Methodologies (e.g., Bioassay-Guided Fractionation)

The isolation of this compound from its natural plant sources is a significant challenge due to the chemical complexity of the extracts. Bioassay-guided fractionation is a powerful and widely used strategy to systematically separate and purify bioactive compounds like this compound. sciencegate.app This methodology involves a stepwise chromatographic separation of a crude plant extract, where each resulting fraction is tested for a specific biological activity. The most active fractions are then subjected to further rounds of purification until a pure, active compound is isolated. d-nb.info

This approach has been successfully employed to isolate this compound and other bioactive benzoquinones from various plant species. For example, in a study on Marantodes pumilum var. pumila, a dichloromethane (B109758) extract that showed potent xanthine (B1682287) oxidase inhibitory activity was subjected to vacuum liquid chromatography over silica (B1680970) gel. d-nb.info A gradient elution system, starting with hexane-ethyl acetate (B1210297) and increasing in polarity, was used to generate multiple fractions. d-nb.info This process, guided by the xanthine oxidase inhibition assay, ultimately led to the purification of this compound. d-nb.info Similarly, bioassay-guided fractionation of extracts from Ardisia virens and Ardisia teysmanniana led to the isolation of this compound and other cytotoxic or enzyme-inhibiting derivatives. capes.gov.brcapes.gov.br

Table 1: Exemplary Bioassay-Guided Fractionation Workflow for Isolating this compound

| Step | Description | Technique(s) | Purpose |

|---|---|---|---|

| 1. Extraction | Crude plant material (e.g., leaves, roots) is treated with a solvent (e.g., dichloromethane, methanol) to create an extract. | Maceration, Soxhlet extraction | To solubilize a broad range of phytochemicals, including this compound. |

| 2. Initial Bioassay | The crude extract is tested for a desired biological activity (e.g., cytotoxicity, enzyme inhibition). | In vitro assays | To confirm the extract contains bioactive compounds and justify further fractionation. |

| 3. Primary Fractionation | The active crude extract is separated into several simpler fractions based on polarity. | Vacuum Liquid Chromatography (VLC), Column Chromatography (CC) with Silica Gel | To separate major classes of compounds and narrow down the location of the active principle(s). |

| 4. Guided Separation | Each fraction is tested using the bioassay. The most active fraction is selected for further purification. | Bioassays (e.g., Xanthine Oxidase Inhibition, Cytotoxicity) | To focus purification efforts solely on the fraction containing the target compound. d-nb.infocapes.gov.br |

| 5. Final Purification | The active fraction is subjected to one or more rounds of high-resolution chromatography until a pure compound is obtained. | High-Performance Liquid Chromatography (HPLC), Preparative TLC | To isolate this compound to a high degree of purity for structural analysis and further testing. |

| 6. Structural Elucidation | The pure compound's structure is identified. | NMR, MS | To confirm the identity of the isolated compound as this compound. researchgate.net |

Mass Spectrometry-Based Metabolomics for Comprehensive Compound Profiling (e.g., UHPLC-ESI-Orbitrap MS)

Metabolomics provides a comprehensive snapshot of the small-molecule chemistry within a biological sample. Ultra-High-Performance Liquid Chromatography coupled with Electrospray Ionization and a high-resolution mass analyzer like an Orbitrap (UHPLC-ESI-Orbitrap MS) is a state-of-the-art platform for this purpose. nih.govthermofisher.com This technique combines the superior separation power of UHPLC with the high mass accuracy and sensitivity of the Orbitrap detector, allowing for the tentative identification of dozens or even hundreds of compounds in a single analysis. mdpi.commdpi.com

Table 2: Representative Metabolites Identified in Ardisia elliptica using UHPLC-ESI-Orbitrap MS

| Compound Class | Example Compound Identified | Potential Role |

|---|---|---|

| Benzoquinones | Ardisiaquinone G | Enzyme Inhibition, Cytotoxicity |

| Flavonoids | Quercetin, Myricitrin | Antioxidant, Anti-inflammatory |

| Triterpenoids | Amyrin, Ursolic acid | Anti-inflammatory, Anticancer |

| Phenolic Acids | Gallic acid, Caffeic acid | Antioxidant |

This table is illustrative of the types of compounds found in the Ardisia genus through metabolomic analysis. mdpi.comresearchgate.net

In Silico Profiling and Network Pharmacology Approaches for Target Prediction and Mechanistic Insights

Network pharmacology represents a modern paradigm in drug discovery that integrates systems biology and computational analysis to explore the complex interactions between chemical compounds and biological systems. biorxiv.orgphcog.com This in silico approach can predict the potential protein targets of a bioactive compound like this compound and elucidate its mechanism of action by analyzing its place within complex biological networks. nih.gov

The typical workflow involves:

Identifying Bioactive Compounds: this compound and co-occurring compounds are identified.

Predicting Protein Targets: Public databases (e.g., SwissTargetPrediction, TCMSP) are used to find potential protein targets for these compounds based on chemical similarity to known ligands. phcog.comnih.gov

Constructing Networks: Compound-target and protein-protein interaction (PPI) networks are built to visualize the complex biological relationships.

Enrichment Analysis: Gene Ontology (GO) and pathway analysis (e.g., KEGG) are performed on the network targets to identify the biological processes and signaling pathways that are most likely to be modulated by the compound. nih.gov

A study applying this approach to Ardisia humilis successfully predicted that its bioactive compounds, including related quinones like Maesaquinone and Embelin (B1684587), target genes associated with hyperlipidemia, such as IL6, PPARG, and STAT3. rjptonline.org These targets were linked to inflammatory and proliferation processes. rjptonline.org While a specific network pharmacology study on this compound is not yet prominent, this methodology holds immense potential for rapidly generating hypotheses about its molecular targets and pharmacological effects, guiding future in vitro and in vivo experiments. dovepress.com

Quantitative In Vitro and In Vivo Assay Development for Efficacy Evaluation

To translate in silico predictions and purification efforts into a clear understanding of biological function, a range of quantitative assays are essential. These assays measure the specific efficacy of this compound or fractions containing it against various biological processes.

In Vitro Assays: These controlled laboratory experiments are fundamental for determining direct biological activity. For this compound and related compounds, several key assays have been developed:

Enzyme Inhibition Assays: The inhibitory activity of this compound has been quantified against enzymes like xanthine oxidase, which is relevant to gout. d-nb.info Other benzoquinones from Ardisia species have been tested against cyclooxygenase (COX-1 and COX-2) and lipoxygenase (LOX), enzymes central to inflammation. researchgate.netnih.gov

Cytotoxicity Assays: The anticancer potential is evaluated by measuring the concentration of the compound required to inhibit the growth of cancer cell lines (e.g., MCF-7 breast cancer, NCI-H460 lung cancer, SF-268 CNS cancer) by 50% (IC₅₀ value). capes.gov.br

Anti-inflammatory Assays: The effect on inflammatory mediators can be quantified by measuring the inhibition of nitric oxide (NO) or prostaglandin (B15479496) E2 (PGE2) production in stimulated macrophage cell lines (e.g., RAW 264.7). kagoshima-u.ac.jp

In Vivo Assays: Experiments using living organisms are crucial for evaluating the compound's effect in a complex biological system. A key example is the mouse sponge implantation assay, which has been used to assess the anti-angiogenic properties of benzoquinone-rich fractions from Ardisia crispa roots. nih.gov In this model, a sterile sponge is implanted under the skin of a mouse, and the growth of new blood vessels into the sponge is measured, providing a quantitative assessment of angiogenesis inhibition. nih.gov

Table 3: Summary of Quantitative Assays Used in Research on Ardisiaquinones

| Assay Type | Specific Assay | Biological Target/Process | Finding |

|---|---|---|---|

| Enzyme Inhibition | Xanthine Oxidase Assay | Xanthine Oxidase | This compound was isolated as an active inhibitor from Marantodes pumilum. d-nb.info |

| Enzyme Inhibition | COX-1/COX-2 Colorimetric Assay | Cyclooxygenase Enzymes | Benzoquinonoid fractions from Ardisia crispa inhibit both COX-1 and COX-2. nih.gov |

| Cytotoxicity | MTT/SRB Assay | Cancer Cell Viability | Related compounds from Ardisia virens showed potent cytotoxicity against MCF-7, NCI-H460, and SF-268 cell lines. capes.gov.br |

| Anti-inflammatory | Griess Assay (Nitrite) | Nitric Oxide Production | Compounds from related genera inhibit LPS-induced nitrite (B80452) accumulation in RAW 264.7 cells. kagoshima-u.ac.jp |

| Anti-angiogenic | Mouse Sponge Implantation | In vivo Angiogenesis | Benzoquinone-rich fractions reduced mean vascular density in the mouse model. nih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Ardisiaquinone G |

| Ardisianol |

| Ardisianone (B1207079) |

| Ardisinol II |

| Ardisiphenol B |

| Amyrin |

| Beta amyrin |

| Bilobol |

| Caffeic acid |

| Cornudentanone |

| Embelin |

| Gallic acid |

| IL6 |

| Maesanin |

| Maesaquinone |

| Myricitrin |

| PPARG |

| Prostaglandin E2 |

| Quercetin |

| STAT3 |

Future Perspectives in Ardisiaquinone a Research

Exploration of Novel Biological Activities and Therapeutic Potential

While initial studies have highlighted the promise of Ardisiaquinone A, further exploration into its diverse biological activities is a crucial next step. The genus Ardisia is known for producing compounds with a wide array of effects, including anti-inflammatory, antioxidant, anti-tumor, and antimicrobial properties. researchgate.netoup.comresearchgate.net Future research will likely delve deeper into these known activities of this compound and also seek to uncover entirely new therapeutic possibilities.

One promising avenue is the investigation of its potential in treating a broader range of cancers. While some ardisiaquinones have shown antiproliferative activity against specific cancer cell lines, such as leukemia, comprehensive screening against a wider panel of cancer types is warranted. researchgate.netnih.gov Additionally, exploring its efficacy against drug-resistant cancer strains could reveal significant clinical value.

The anti-inflammatory properties of ardisiaquinones also present a compelling area for future research. atlantis-press.com Chronic inflammation is a key driver of many diseases, and compounds that can modulate inflammatory pathways are of great interest. Investigating the specific mechanisms by which this compound exerts its anti-inflammatory effects could lead to the development of novel treatments for conditions like arthritis, inflammatory bowel disease, and neuroinflammatory disorders.

Furthermore, the potential antimicrobial and anti-parasitic activities of this compound and its derivatives deserve more in-depth study. researchgate.netnih.govresearchgate.netoup.com With the rising threat of antibiotic resistance, natural products offer a valuable source of new antimicrobial agents. Research could focus on its effectiveness against a variety of pathogenic bacteria, fungi, and parasites, including those responsible for significant global health issues. For instance, some ardisiaquinones have already been investigated for their anti-leishmanial activity. researchgate.netoup.com

Deeper Elucidation of Molecular Targets and Intracellular Signaling Pathways

A fundamental aspect of future research will be to pinpoint the precise molecular targets of this compound and unravel the intricate intracellular signaling pathways it modulates. waocp.orgnih.govuelandy.com Understanding these mechanisms at a molecular level is essential for optimizing its therapeutic effects and minimizing potential side effects.

Initial research has suggested that some ardisiaquinones may act as 5-lipoxygenase inhibitors, a key enzyme in the inflammatory cascade. sci-hub.stgoogle.com Further studies are needed to confirm and characterize this interaction for this compound specifically. Advanced techniques such as molecular docking and crystallography can provide detailed insights into the binding of this compound to its target proteins.

Beyond single-target interactions, it is crucial to investigate the broader impact of this compound on cellular signaling networks. waocp.orgnih.gov Modern systems biology approaches can be employed to map the changes in protein expression and activity in response to the compound. This could reveal that this compound influences multiple pathways simultaneously, contributing to its diverse biological effects. Key pathways of interest include those involved in cell proliferation (e.g., PI3K/Akt, MAPK/ERK), apoptosis, and inflammation (e.g., NF-κB). waocp.orgnih.govfrontiersin.org For example, studies on other natural compounds have shown that they can target molecules like vascular endothelial growth factors (VEGF) and their receptors, thereby affecting angiogenesis. mdpi.com

Development of Advanced Synthetic Strategies for Potent and Selective Analogs

While this compound can be isolated from natural sources, chemical synthesis offers the advantage of producing larger quantities and creating novel analogs with improved properties. rsc.orgscielo.br Future research will focus on developing more efficient and scalable synthetic routes to this compound. This will not only facilitate further biological testing but also pave the way for potential commercial production.

A key objective in this area is the design and synthesis of analogs with enhanced potency and selectivity. By systematically modifying the chemical structure of this compound, researchers can explore structure-activity relationships (SAR). This involves creating a library of related compounds and testing their biological activity to identify which chemical features are critical for their therapeutic effects. The goal is to develop analogs that are more potent against their intended targets and have fewer off-target effects, leading to a better therapeutic window.

Recent advancements in synthetic organic chemistry, such as organocatalytic reductive coupling, provide powerful tools for the efficient synthesis of benzoquinone derivatives. rsc.org These methods can be adapted and optimized for the production of this compound and its analogs, enabling the rapid generation of diverse chemical entities for biological screening.

Integration of Multi-Omics Technologies in Mechanistic Studies

To gain a comprehensive understanding of how this compound functions within a biological system, the integration of multi-omics technologies is paramount. nih.govnih.govsourcebioscience.com This approach involves the simultaneous analysis of different types of biological molecules, such as genes (genomics), RNA transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics).

By applying these technologies, researchers can create a detailed molecular snapshot of cells or tissues before and after treatment with this compound. nih.gov Transcriptomics can reveal which genes are turned on or off in response to the compound, providing clues about the cellular pathways being affected. Proteomics can identify changes in the levels and modifications of proteins, which are the primary effectors of cellular function. Metabolomics can analyze the small molecule metabolites, offering insights into the metabolic state of the cell.

The power of multi-omics lies in the ability to integrate these different layers of information to construct a holistic view of the compound's mechanism of action. nih.gov This can help to identify novel drug targets, uncover unexpected biological effects, and develop biomarkers to predict which patients are most likely to respond to treatment. The large datasets generated by multi-omics studies require sophisticated bioinformatics tools and computational models for analysis and interpretation. nih.gov

Collaborative Research Opportunities and Translational Pathways in Preclinical Development

Translating the promising laboratory findings on this compound into tangible clinical benefits requires a concerted and collaborative effort. researchgate.net Future progress will depend on fostering partnerships between academic researchers, pharmaceutical companies, and contract research organizations (CROs). researchgate.netfiercebiotech.comfightingblindness.org

Academic labs often excel at early-stage discovery and mechanistic studies, while pharmaceutical companies have the resources and expertise for drug development, including preclinical and clinical trials. researchgate.net Collaborative research agreements can bridge this gap, allowing for the efficient progression of this compound from a research compound to a potential therapeutic agent. researchgate.netfiercebiotech.com

Q & A

Q. What are the critical parameters for optimizing the synthesis of Ardisiaquinone A to ensure reproducibility?

Reproducible synthesis requires meticulous documentation of reaction conditions (e.g., temperature, solvent ratios, catalyst purity) and validation via spectroscopic techniques (NMR, HPLC). Researchers should include step-by-step protocols in the main manuscript for key steps, with extended details (e.g., side reactions, purification challenges) in supplementary materials . Experimental variables (e.g., pH, reaction time) must be systematically tested using factorial design to identify optimal conditions .

Q. Which analytical techniques are most effective for confirming this compound’s structural integrity and purity?

High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) are essential for structural elucidation. Purity should be verified via HPLC with UV/Vis or diode-array detection, ensuring ≥95% purity for biological assays. For novel derivatives, X-ray crystallography may resolve stereochemical ambiguities. Researchers must cross-reference spectral data with established databases and report deviations in supplementary files .

Q. How should researchers design in vitro assays to evaluate this compound’s baseline cytotoxicity?

Use standardized cell lines (e.g., HEK293, HepG2) with positive/negative controls (e.g., doxorubicin for cytotoxicity, DMSO for solvent effects). Dose-response curves (0.1–100 μM) and time-course experiments (24–72 hours) are critical. Report IC₅₀ values with 95% confidence intervals and validate results across ≥3 independent replicates. Include raw data in supplementary materials to enable meta-analysis .

Advanced Research Questions

Q. What experimental frameworks are suitable for investigating this compound’s mechanism of action in cancer cell lines?

Combine omics approaches (transcriptomics/proteomics) with functional assays (apoptosis, cell cycle arrest). For target identification, use siRNA knockdown or CRISPR-Cas9 libraries to validate candidate pathways. Employ isobologram analysis for synergy studies with chemotherapeutics. Ensure ethical compliance by citing established protocols for cell line authentication and minimizing cross-contamination risks .

Q. How can contradictory findings in this compound’s pharmacological data be systematically resolved?

Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to assess study design flaws. For example, discrepancies in IC₅₀ values may arise from differences in cell culture conditions (e.g., serum concentration, passage number). Conduct a meta-analysis of raw datasets using standardized normalization methods and report effect sizes with confidence intervals. Address publication bias by including negative results in supplementary materials .

Q. What computational strategies enhance the prediction of this compound’s structure-activity relationships (SAR)?

Use molecular docking (AutoDock Vina, Schrödinger) to map interactions with target proteins (e.g., topoisomerase II, NF-κB). Validate predictions with alanine scanning mutagenesis. For SAR studies, synthesize analogs with systematic substitutions (e.g., hydroxyl groups, alkyl chains) and correlate bioactivity data with quantum mechanical descriptors (HOMO-LUMO gaps, electrostatic potentials) .

Q. How should researchers address bioavailability challenges in preclinical studies of this compound?

Employ pharmacokinetic (PK) models to assess absorption/distribution (e.g., Caco-2 permeability, plasma protein binding). Use LC-MS/MS for quantification in biological matrices (plasma, tissues). For low oral bioavailability, explore nanoformulations (liposomes, polymeric nanoparticles) and compare AUC(0–24h) values across delivery methods. Include detailed PK parameters (t₁/₂, Cₘₐₓ) in results tables .

Methodological Considerations

- Data Contradiction Analysis : Use Bland-Altman plots or Cohen’s κ to quantify inter-study variability .

- Ethical Compliance : Document IRB approvals for studies involving animal models or human-derived cell lines .

- Literature Synthesis : Differentiate primary vs. secondary sources when citing bioactivity data; prioritize peer-reviewed journals with impact factors ≥3.0 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.